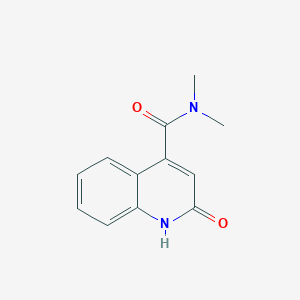

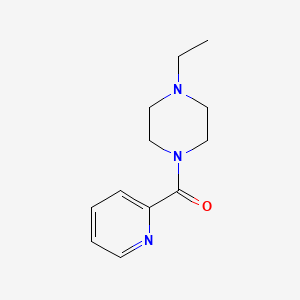

4-(3,4-Dimethylbenzoyl)morpholine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,4-Dimethylbenzoyl)morpholine is a chemical compound that is widely used in scientific research. It is a white crystalline powder that is soluble in most organic solvents. This compound has gained significant attention due to its unique properties and potential applications in various fields. In

Mechanism of Action

The mechanism of action of 4-(3,4-Dimethylbenzoyl)morpholine is based on its ability to interact with biomolecules and undergo a photochemical reaction upon exposure to light. The compound absorbs light at a specific wavelength, which causes it to enter an excited state. In this state, it can interact with nearby molecules and transfer energy or electrons, leading to the formation of reactive species such as singlet oxygen and free radicals. These reactive species can then react with biomolecules and cause damage or destruction.

Biochemical and Physiological Effects:

The biochemical and physiological effects of this compound depend on its concentration, exposure time, and the type of biomolecule it interacts with. In general, this compound has been found to induce oxidative stress and damage to cells and tissues. It can also cause changes in the expression of genes and proteins, leading to altered cellular functions and signaling pathways. However, the exact effects depend on the specific experimental conditions and the type of cells or organisms used.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-(3,4-Dimethylbenzoyl)morpholine in lab experiments is its high sensitivity and selectivity for biomolecules. It can detect low concentrations of target molecules and provide real-time information about their localization and dynamics. Additionally, this compound can be easily incorporated into various experimental systems, including cells, tissues, and organisms. However, one of the limitations of using this compound is its potential toxicity and phototoxicity, which can affect the accuracy and reproducibility of the results. Therefore, careful controls and optimization of the experimental conditions are necessary.

Future Directions

There are several future directions for the use of 4-(3,4-Dimethylbenzoyl)morpholine in scientific research. One of the areas of interest is the development of new fluorescent probes with improved sensitivity, selectivity, and photostability. Another direction is the application of this compound in the field of optogenetics, which involves the use of light to control cellular functions and signaling pathways. Additionally, the potential use of this compound in the development of new materials and devices, such as biosensors and photovoltaic cells, is also an area of interest.

Conclusion:

In conclusion, this compound is a versatile compound that has found various applications in scientific research. Its unique properties and potential for selective biomolecule detection and photochemical reactions have made it a valuable tool in many fields. However, its potential toxicity and phototoxicity require careful consideration and optimization of experimental conditions. The future directions of this compound are promising, and further research is needed to fully explore its potential.

Synthesis Methods

The synthesis of 4-(3,4-Dimethylbenzoyl)morpholine is a multi-step process that involves the reaction of 3,4-dimethylbenzoyl chloride with morpholine. The reaction takes place in the presence of a base and a solvent. The product is then purified using various techniques such as recrystallization, chromatography, and distillation. The yield of the product is typically high, and the purity can be easily controlled.

Scientific Research Applications

4-(3,4-Dimethylbenzoyl)morpholine has been extensively used in scientific research as a fluorescent probe for the detection of various biomolecules such as proteins, nucleic acids, and lipids. It has also been used as a photosensitizer for photodynamic therapy, which involves the use of light to activate a drug that selectively destroys cancer cells. Additionally, this compound has been used in the synthesis of various organic compounds and materials, including liquid crystals, polymers, and dendrimers.

properties

IUPAC Name |

(3,4-dimethylphenyl)-morpholin-4-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-10-3-4-12(9-11(10)2)13(15)14-5-7-16-8-6-14/h3-4,9H,5-8H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHMFPONENJIJB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)N2CCOCC2)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopropyl-4,5,6,7-tetrahydro-1-benzo[b]thiophene-3-carboxamide](/img/structure/B7478328.png)

![N-[3-(2,6-dimethylpiperidin-1-yl)propyl]-3-(2-fluorophenyl)-1-methyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7478338.png)

![4-{[3-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}morpholine](/img/structure/B7478339.png)

![N-[3-(2-oxopyrrolidin-1-yl)propyl]-2-quinazolin-4-yloxyacetamide](/img/structure/B7478360.png)

![N-{3-[benzyl(methyl)amino]propyl}-4H-thieno[3,2-c]chromene-2-carboxamide](/img/structure/B7478366.png)

![2-[[5-[(4-chloro-3-methylphenoxy)methyl]-1H-1,2,4-triazol-3-yl]sulfanyl]-1-pyrrolidin-1-ylethanone](/img/structure/B7478374.png)

![2-[[2-[4-(4-methylphenyl)-2-pyridin-3-yl-1,3-thiazol-5-yl]acetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B7478387.png)

![3-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-7,8,9,10-tetrahydroazepino[2,1-b]quinazolin-12(6H)-one](/img/structure/B7478392.png)

![N-(11-oxo-6,8,9,11-tetrahydro-7H-pyrido[2,1-b]quinazolin-2-yl)-1H-indole-2-carboxamide](/img/structure/B7478400.png)

![3-(4-methoxyphenyl)-N-[4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)phenyl]propanamide](/img/structure/B7478403.png)